

In Silico ADMET Prediction for Isolupalbigenin: A Technical Guide

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Compound of Interest

Compound Name: *Isolupalbigenin*

Cat. No.: *B161320*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of **Isolupalbigenin**, a flavonoid isolated from *Erythrina subumbrans*. The following sections detail the predicted pharmacokinetic and toxicological properties of this compound, the methodologies used for these predictions, and visual workflows to illustrate the computational processes involved.

Predicted Pharmacokinetic and Drug-Likeness Properties

The drug-likeness of a compound is a qualitative assessment of its potential to be an orally active drug. This is often evaluated using rules like Lipinski's Rule of Five. The pharmacokinetic properties (ADME) determine how the body processes the compound.

Table 1: Predicted Drug-Likeness and Physicochemical Properties of Isolupalbigenin

Property	Predicted Value	Reference Range/Rule	Status
Molecular Weight	406.45 g/mol	< 500 g/mol (Lipinski)	Compliant
LogP (Octanol/Water Partition Coefficient)	4.16	≤ 5 (Lipinski)	Compliant
Hydrogen Bond Donors	3	≤ 5 (Lipinski)	Compliant
Hydrogen Bond Acceptors	5	≤ 10 (Lipinski)	Compliant
Rotatable Bonds	5	≤ 10	Compliant
Topological Polar Surface Area (TPSA)	87.0 Å ²	< 140 Å ²	Compliant

Source: Data derived from computational predictions.

Table 2: Predicted ADME Properties of Isolupalbigenin

Parameter	Predicted Value	Interpretation
Absorption		
Water Solubility (logS)	-4.43	Low
Caco-2 Permeability (log Papp)	0.45 cm/s	Medium
Intestinal Absorption (Human)	90.1%	High
P-glycoprotein Substrate	Yes	Potential for efflux
Distribution		
VDss (Human)	0.55 L/kg	Medium
Fraction Unbound (Human)	0.15	High protein binding
BBB Permeability (logBB)	-0.62	Low
CNS Permeability (logPS)	-2.71	Low
Metabolism		
CYP2D6 Substrate	No	Not metabolized by CYP2D6
CYP3A4 Substrate	Yes	Metabolized by CYP3A4
CYP1A2 Inhibitor	Yes	Potential for drug-drug interactions
CYP2C19 Inhibitor	No	No inhibition of CYP2C19
CYP2C9 Inhibitor	Yes	Potential for drug-drug interactions
CYP2D6 Inhibitor	No	No inhibition of CYP2D6
CYP3A4 Inhibitor	No	No inhibition of CYP3A4
Excretion		
Total Clearance (log ml/min/kg)	0.35	Low
Renal OCT2 Substrate	No	Not a substrate for OCT2

Source: Data derived from computational predictions using the pkCSM web server.^[1]

Predicted Toxicological Profile

The toxicological assessment of a drug candidate is crucial to identify potential adverse effects early in the drug discovery process.

Table 3: Predicted Toxicity Profile of Isolupalbigenin

Toxicity Endpoint	Prediction	Interpretation
AMES Toxicity	Non-mutagenic	Low risk of mutagenicity
Max. Tolerated Dose (Human)	0.48 mg/kg/day	Low
hERG I Inhibitor	No	Low risk of cardiotoxicity
hERG II Inhibitor	Yes	Potential for cardiotoxicity ^[1]
Oral Rat Acute Toxicity (LD50)	2.5 mol/kg	Low acute toxicity
Oral Rat Chronic Toxicity (LOAEL)	1.8 mg/kg_bw/day	
Hepatotoxicity	No	Unlikely to cause liver damage ^{[1][2]}
Skin Sensitisation	No	Low risk of skin sensitization
Carcinogenicity	No	Unlikely to be carcinogenic ^{[1][2]}

Source: Data derived from computational predictions using the pkCSM web server.^[1]

Experimental Protocols: In Silico ADMET Prediction

The ADMET properties of **Isolupalbigenin** were predicted using the pkCSM web server.^[1]

This platform utilizes graph-based signatures to represent small molecules and develops predictive models based on a large dataset of experimentally determined ADMET properties.

Principle of the Method

The pkCSM server employs a machine learning approach. The chemical structure of the input molecule (**Isolupalbigenin**) is converted into a graph-based signature that captures its topological and physicochemical features. These signatures are then used as input for pre-trained predictive models. Each ADMET endpoint has a specific model trained on a curated dataset of compounds with known experimental values.

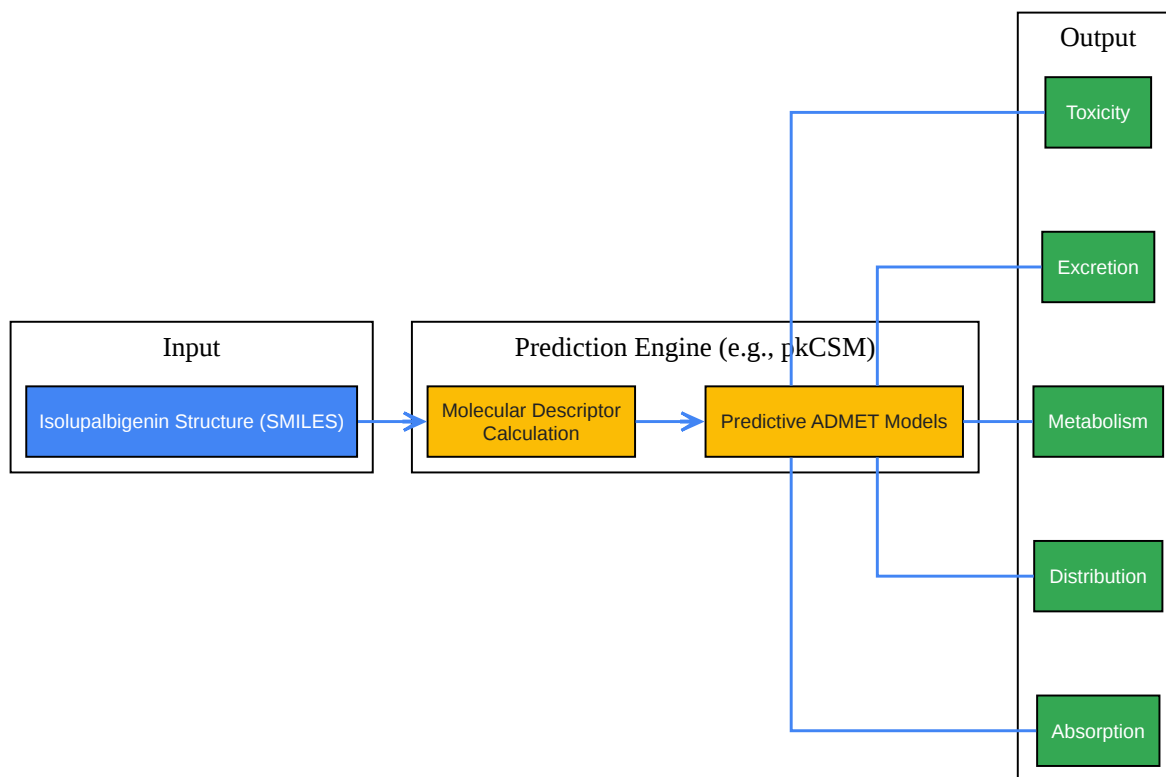
Workflow for ADMET Prediction

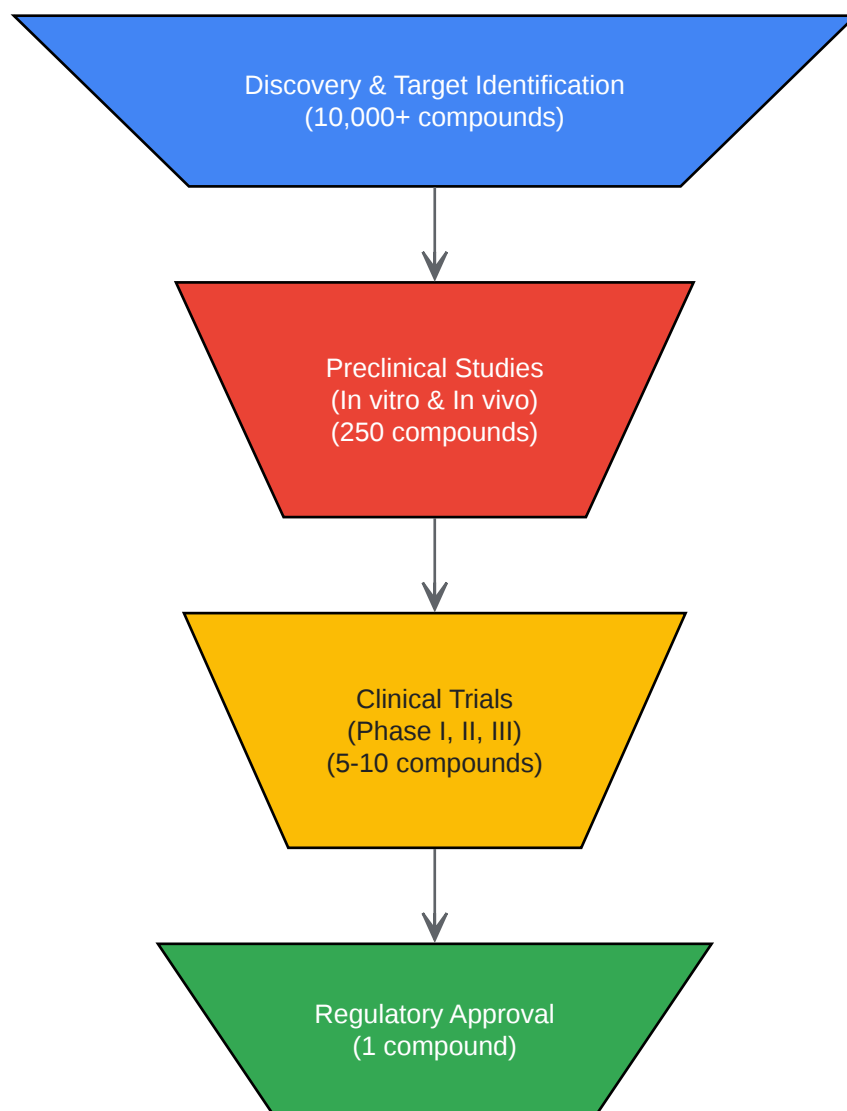
The process for obtaining the in silico ADMET predictions for **Isolupalbigenin** can be summarized as follows:

- **Input Molecule:** The 2D structure of **Isolupalbigenin**, typically in SMILES (Simplified Molecular Input Line Entry System) format, is submitted to the web server.
- **Descriptor Calculation:** The server calculates a set of molecular descriptors from the input structure. These descriptors encode information about the molecule's size, shape, lipophilicity, and hydrogen bonding capacity.
- **Model Prediction:** The calculated descriptors are fed into a series of pre-built predictive models for various ADMET endpoints.
- **Output Generation:** The server generates a comprehensive report detailing the predicted values for each ADMET parameter.

Visualizations

In Silico ADMET Prediction Workflow





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References

- 1. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of Isolupalbigenin Isolated from *Erythrina subumbrans* (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of Isolupalbigenin Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
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